Home > Products > Screening Compounds P77433 > 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one
2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one -

2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one

Catalog Number: EVT-1229139
CAS Number:
Molecular Formula: C13H9N3O
Molecular Weight: 223.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Phenyl-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The structural framework of this compound enables it to interact with various biological targets, making it a subject of interest for drug discovery and development.

Source

The synthesis of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one can be achieved through various methods, primarily involving multi-component reactions that utilize readily available starting materials. These synthetic approaches often aim to enhance yield and reduce environmental impact.

Classification

2-Phenyl-1H-pyrido[2,3-d]pyrimidin-4-one is classified as a nitrogen-containing heterocycle. Its classification is significant as compounds in this category often exhibit diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Synthesis Analysis

Methods

Several methods have been developed for synthesizing pyrido[2,3-d]pyrimidine derivatives, including 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one. Notable techniques include:

  1. One-Pot Three-Component Reaction: This method involves the reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or using catalytic amounts of diammonium hydrogen phosphate in aqueous media. This approach has shown high yields and environmental friendliness .
  2. CuI-Catalyzed Synthesis: A tandem CuI-catalyzed C–N bond formation followed by intramolecular amidation has been reported. This method allows for the practical and modular synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridine and (Z)-3-amino-3-arylacrylate ester .

Technical Details

The one-pot synthesis typically involves heating the reaction mixture to facilitate the formation of the desired pyrido[2,3-d]pyrimidine structure through a series of condensation and cyclization reactions. The use of microwave irradiation significantly reduces reaction time while improving yields.

Molecular Structure Analysis

Structure

The molecular structure of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one features a fused bicyclic system composed of a pyridine ring and a pyrimidine ring. The phenyl group is attached to the pyridine moiety, which contributes to its biological activity.

Data

Key structural data includes:

  • Molecular Formula: C13H10N4O
  • Molecular Weight: 238.25 g/mol
  • Melting Point: Specific values may vary based on synthesis method but are generally within a defined range indicating purity and structural integrity.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for heterocycles:

  1. Electrophilic Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
  2. Nucleophilic Addition: The nitrogen atoms in the pyridine and pyrimidine rings can act as nucleophiles in various reactions.

Technical Details

Reactions involving this compound often require specific conditions such as temperature control and solvent choice to optimize yields and minimize byproducts.

Mechanism of Action

Process

The mechanism of action for 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one is primarily based on its ability to interact with biological macromolecules such as proteins and enzymes. This interaction can inhibit or modulate their activity, leading to therapeutic effects.

Data

Research indicates that derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and other biological targets . The specific pathways involved often depend on the substituents present on the core structure.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to light depending on substituents.
Applications

Scientific Uses

The applications of 2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one are extensive:

  1. Pharmaceutical Development: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth .
  2. Biological Research: Used in studies exploring enzyme inhibition mechanisms and cellular signaling pathways.
  3. Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex heterocyclic compounds with desired biological activities.
Introduction to Pyrido[2,3-d]Pyrimidin-4-One Scaffolds

Pyrido[2,3-d]pyrimidines represent a privileged heterocyclic system in medicinal chemistry, formed by the ortho-fusion of pyridine and pyrimidine rings. Among the four possible isomers, the [2,3-d] variant has emerged as a structurally distinctive scaffold due to its close resemblance to purine bases in DNA/RNA, enabling diverse biological interactions [1] [3]. This bicyclic framework exhibits planar molecular geometry, facilitating intercalation with biological macromolecules and providing an adaptable platform for chemical modifications. Within this class, the 4-oxo derivatives (pyrido[2,3-d]pyrimidin-4-ones) constitute a pharmaceutically significant subgroup characterized by a hydrogen-bonding pharmacophore at positions 3 and 4, which mimics the hydrogen-bonding pattern of natural purines [3]. The 2-phenyl-substituted variant (2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one) exemplifies how strategic functionalization enhances target affinity and refines biological activity profiles against oncology targets.

Structural Classification of Pyridopyrimidine Derivatives

Pyridopyrimidines exhibit structural diversity based on ring saturation and substitution patterns, critically influencing their pharmacological profiles. The C5-C6 bond can exist in either saturated (5,6-dihydro) or unsaturated states, with approximately 67% of reported compounds exhibiting a double bond character at this position, enhancing planarity and π-conjugation [3]. The substitution pattern at key positions (C2, C4, C5, C6, N8) determines target specificity and potency:

Table 1: Prevalence of Substituents at Key Positions in Pyrido[2,3-d]pyrimidin-4-ones

PositionMost Common SubstituentsPrevalence (%)Biological Significance
C2Nitrogen-based groups (amines, aminoaryl)43.78% (5,6-dihyd)Forms H-bonds with kinase hinge regions
75.55% (unsat)
C4Oxygen (carbonyl)62.70% (5,6-dihyd)Serves as H-bond acceptor in active sites
78.10% (unsat)
N8Alkyl/aryl groups>60%Modulates solubility and membrane permeability

The electron-deficient nature of the core facilitates interactions with enzyme catalytic sites, particularly in kinases where the scaffold occupies the adenine-binding pocket of ATP [1] [2]. Nitrogen-based substituents at C2 dominate unsaturated variants (75.55%), serving as critical hydrogen bond donors in kinase inhibition. Conversely, carbonyl groups at C4 (78.10% in unsaturated derivatives) act as hydrogen bond acceptors, mimicking ATP’s interactions. The planarity enhancement from C5-C6 unsaturation improves stacking interactions in hydrophobic enzyme pockets, explaining its prevalence in therapeutic agents [3].

Historical Development of Pyrido[2,3-d]Pyrimidin-4-One Analogues

The therapeutic exploration of pyrido[2,3-d]pyrimidines began with antifolates targeting dihydrofolate reductase (DHFR). Early compounds like piritrexim (a pyrido[2,3-d]pyrimidine-2,4-diamine derivative) demonstrated significant antitumor activity in the 1980s through DHFR inhibition, establishing the scaffold’s pharmacological potential [1]. Its discovery validated pyridopyrimidines as viable bioisosteres of quinazolines, with improved selectivity profiles. The 1990s saw synthetic diversification through condensation techniques and pyridine annelation reactions, enabling systematic structure-activity relationship (SAR) studies [1] [3].

The 2000s marked a pivotal shift toward kinase-targeted therapies, driven by structural biology insights. Researchers exploited the scaffold’s ability to occupy tyrosine kinase ATP-binding pockets, leading to compounds like PD-0332991 (palbociclib) – a CDK4/6 inhibitor bearing an aminopyrido[2,3-d]pyrimidine core [3]. Concurrently, the EGFR inhibition era emerged, with pyrido[2,3-d]pyrimidin-4-ones identified as potent inhibitors against both wild-type (EGFR^WT^) and mutant (EGFR^T790M^) kinases [2]. A 2022 study demonstrated that 2-aryl-substituted pyrido[2,3-d]pyrimidin-4-ones exhibited dual inhibitory activity (e.g., compound 8a: IC~50~ = 0.099 µM against EGFR^WT^, 0.123 µM against EGFR^T790M^), overcoming first-generation resistance mutations [2]. Recent focus has expanded to multi-targeted inhibitors, exemplified by derivatives inhibiting thymidylate synthase (TS) with nanomolar potency (e.g., compound 2j: IC~50~ = 13.48 nM), addressing DNA synthesis pathways in colorectal cancer [7].

Significance of 2-Phenyl Substitution in Heterocyclic Systems

The introduction of a phenyl ring at C2 transforms the pharmacodynamic and pharmacokinetic profile of pyrido[2,3-d]pyrimidin-4-ones through three primary mechanisms:

  • Spatial Occupation: The hydrophobic phenyl group occupies region I of kinase ATP-binding sites, forming van der Waals contacts with nonpolar residues (e.g., Leu694, Leu792 in EGFR). This binding enhances affinity by 5-15 fold compared to non-phenyl analogues [2] [7].
  • Electronic Modulation: The phenyl ring’s electron-withdrawing nature reduces electron density at N3 and C4=O, strengthening hydrogen bonds with key residues (e.g., Met793 backbone NH in EGFR) [2].
  • Conformational Restriction: When incorporated within diaryl motifs, the 2-phenyl group enforces coplanarity with the core scaffold, extending π-stacking interactions across enzyme subsites [7].

Table 2: Comparative Biological Activities of 2-Substituted Pyrido[2,3-d]pyrimidin-4-ones

C2 SubstituentTargetIC~50~/MICActivity vs. UnsubstitutedReference
PhenylEGFR^T790M^0.123 µM12-fold increase [2]
ThiopheneEGFR^T790M^1.87 µM1.5-fold increase [2]
HEGFR^T790M^>10 µMBaseline [2]
4-FluorophenylhTS13.48 nM9-fold increase [7]
MethylhTS121.3 nMBaseline [7]

SAR analyses consistently demonstrate that para-substituted phenyl groups (e.g., 4-fluoro, 4-methoxy) optimize activity by balancing electronic effects and hydrophobicity. In EGFR inhibition, 4-fluorophenyl analogues induce a 5.3-fold increase in caspase-3 activation, enhancing apoptosis in cancer cells [2]. In TS inhibitors, diaryl substitutions (e.g., 2-naphthyl at C5/C6 combined with 2-phenyl at C2) exhibit cooperative binding, with docking scores (-10.6 kcal/mol) surpassing reference drugs like raltitrexed (-9.4 kcal/mol) [7]. This "dual-aryl pharmacophore" strategy exploits complementary hydrophobic regions in enzyme active sites, establishing 2-phenylpyrido[2,3-d]pyrimidin-4-ones as versatile scaffolds for next-generation targeted therapies.

Properties

Product Name

2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one

IUPAC Name

2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C13H9N3O/c17-13-10-7-4-8-14-12(10)15-11(16-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17)

InChI Key

RBDYHBPVYQQYJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.